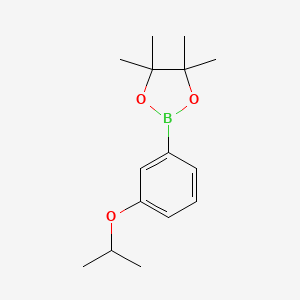

2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(3-Isopropoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est un composé organoboronique largement utilisé en synthèse organique, en particulier dans les réactions de couplage de Suzuki–Miyaura. Ce composé est connu pour sa stabilité et sa réactivité, ce qui en fait un réactif précieux dans diverses transformations chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(3-Isopropoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique généralement la réaction de l'acide 3-isopropoxyphénylboronique avec le pinacol en présence d'un agent déshydratant. La réaction est réalisée sous atmosphère inerte pour éviter l'oxydation et l'hydrolyse de l'acide boronique. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(3-Isopropoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane subit diverses réactions chimiques, notamment :

Couplage de Suzuki–Miyaura : Cette réaction forme des liaisons carbone-carbone entre les halogénures d'aryle ou de vinyle et les composés organoboroniques en présence d'un catalyseur au palladium.

Oxydation : Le composé peut être oxydé pour former des phénols ou d'autres dérivés contenant de l'oxygène.

Substitution : Il peut subir des réactions de substitution nucléophile, où l'atome de bore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki–Miyaura.

Agents oxydants : Tels que le peroxyde d'hydrogène ou le périodate de sodium pour les réactions d'oxydation.

Nucléophiles : Y compris les amines, les alcools et les thiols pour les réactions de substitution.

Principaux produits

Biaryles : Formés dans les réactions de couplage de Suzuki–Miyaura.

Phénols : Résultant des réactions d'oxydation.

Esters boroniques substitués : Produit par substitution nucléophile.

Applications de la recherche scientifique

Le 2-(3-Isopropoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane a des applications diverses dans la recherche scientifique :

Biologie : Employé dans la synthèse de molécules biologiquement actives et de candidats médicaments.

Médecine : Utilisé dans le développement de produits pharmaceutiques et d'agents diagnostiques.

Industrie : Appliqué dans la production de matériaux et de polymères avancés.

Mécanisme d'action

Le mécanisme d'action du 2-(3-Isopropoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique la formation d'un complexe boronate avec la molécule cible. Dans le couplage de Suzuki–Miyaura, le complexe boronate subit une transmétallation avec un catalyseur au palladium, suivie d'une élimination réductive pour former la liaison carbone-carbone souhaitée . Les cibles moléculaires et les voies impliquées dépendent de la réaction et des conditions spécifiques utilisées .

Applications De Recherche Scientifique

2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. In Suzuki–Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : Un autre composé organoboronique utilisé dans le couplage de Suzuki–Miyaura.

Pinacolborane : Un ester boronique avec une réactivité similaire, mais des propriétés structurelles différentes.

Catécholborane : Connu pour son utilisation dans les réactions d'hydroboration.

Unicité

Le 2-(3-Isopropoxyphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est unique en raison de sa stabilité et de sa réactivité dans des conditions douces. Son groupe isopropoxy fournit un encombrement stérique, améliorant la sélectivité dans les réactions. De plus, les groupes tétraméthyles augmentent sa solubilité dans les solvants organiques, ce qui le rend plus polyvalent dans diverses applications .

Activité Biologique

The compound 2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H22BO3. The structure features a dioxaborolane ring that is substituted with an isopropoxy group and a phenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Research indicates that compounds in the dioxaborolane class can interact with various biological targets. The following mechanisms have been suggested:

- Inhibition of Glycolysis : Similar to other boron-containing compounds, this compound may inhibit glycolytic enzymes. Glycolysis is often upregulated in cancer cells, making its inhibition a promising therapeutic strategy.

- Antitumor Activity : Preliminary studies suggest that dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. This activity is potentially linked to their ability to disrupt metabolic pathways critical for cancer cell survival.

- Receptor Agonism : Some derivatives of dioxaborolanes have been shown to act as agonists for specific receptors (e.g., D(1) dopamine receptors), which could mediate neuroprotective effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the dioxaborolane family:

- Study on Glycolytic Inhibition : A study demonstrated that fluorinated derivatives of 2-deoxy-D-glucose (analogous to dioxaborolanes) effectively inhibited hexokinase activity in glioblastoma cells. This suggests that modifications to the dioxaborolane structure could enhance its potency as a glycolytic inhibitor .

- Antitumor Efficacy : Another research effort investigated various boron-containing compounds and their effects on cancer cell lines. The results indicated promising antitumor properties due to effective cell cycle arrest and apoptosis induction .

Data Table of Biological Activities

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-8-12(10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXRLFJZIFLJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.